ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE
CAS No.: 15848-49-4
Cat. No.: VC2356573
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15848-49-4 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | ethyl 2-cyclopent-2-en-1-ylacetate |
| Standard InChI | InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3 |
| Standard InChI Key | UEPHOITVJAVVRX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1CCC=C1 |
| Canonical SMILES | CCOC(=O)CC1CCC=C1 |
Introduction
Physical and Chemical Properties
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE possesses distinct physical and chemical properties that determine its behavior in various applications. Understanding these properties is essential for researchers and manufacturers working with this compound. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE
The compound demonstrates solubility characteristics typical of medium-chain esters, being moderately soluble in organic solvents such as alcohols, ethers, and hydrocarbons, while showing limited solubility in water. This solubility profile influences its application methods in various formulations and reactions.
From a chemical perspective, ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE contains two primary reactive centers: the carbon-carbon double bond in the cyclopentene ring and the ester functional group. These reactive sites allow for diverse chemical transformations, making the compound versatile in organic synthesis. The ester group can undergo hydrolysis, transesterification, and aminolysis reactions, while the carbon-carbon double bond can participate in addition reactions, epoxidation, and cycloadditions.
Synthesis and Preparation Methods
The synthesis of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE can be accomplished through several methodologies, with esterification being the most commonly employed approach. The primary synthetic route involves the esterification of 2-cyclopentene-1-acetic acid with ethanol under acidic conditions.
Laboratory Scale Synthesis
The laboratory preparation typically involves the reaction of 2-cyclopentene-1-acetic acid with ethanol in the presence of an acid catalyst, commonly sulfuric acid. The reaction is conducted under reflux conditions to drive the equilibrium toward product formation through removal of the water byproduct. The general reaction scheme can be represented as:
2-Cyclopentene-1-acetic acid + Ethanol → ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE + Water
This reaction proceeds through the following steps:
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Protonation of the carboxylic acid by the acid catalyst
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Nucleophilic attack by the alcohol on the protonated carbonyl
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Proton transfer and elimination of water
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Deprotonation to form the ester product
The reaction typically requires heating to reflux temperature (approximately 78-80°C when using ethanol) for several hours to achieve optimal conversion. After completion, the product is isolated through neutralization, extraction, and purification processes such as distillation.
Industrial Scale Production
For industrial production, continuous flow reactors are preferred over batch processes due to their enhanced efficiency and control over reaction parameters. These systems allow for precise regulation of temperature, pressure, and residence time, resulting in higher yields and product purity.
In industrial settings, heterogeneous catalysts such as ion-exchange resins or supported sulfonic acids may replace traditional homogeneous acid catalysts like sulfuric acid. These solid catalysts offer advantages in terms of ease of separation, reusability, and reduced equipment corrosion. The industrial process may also incorporate reactive distillation techniques, where the reaction and product separation occur simultaneously, further improving efficiency and reducing energy consumption.
Chemical Reactions Analysis
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE participates in various chemical reactions due to its functional groups. Understanding these reactions is crucial for its application in organic synthesis and other fields.
Hydrolysis Reactions
The ester functional group readily undergoes hydrolysis under both acidic and basic conditions:
Under basic conditions:
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Reaction with sodium hydroxide or potassium hydroxide produces 2-cyclopentene-1-acetic acid sodium/potassium salt and ethanol
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The reaction mechanism involves nucleophilic attack by the hydroxide ion on the carbonyl carbon
Under acidic conditions:
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Reaction with aqueous acid produces 2-cyclopentene-1-acetic acid and ethanol
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The reaction proceeds through protonation of the carbonyl oxygen followed by nucleophilic attack by water
Reduction Reactions
Reduction of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE can occur at either the ester group or the carbon-carbon double bond, depending on the reducing agent employed:
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Reduction with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) targets the ester group, resulting in 2-cyclopentene-1-ethanol
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Catalytic hydrogenation using hydrogen gas with palladium or platinum catalysts can reduce the carbon-carbon double bond to yield ethyl 2-cyclopentylacetate
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Sequential or tandem reduction can produce cyclopentylethanol through complete reduction of both functional groups
Transesterification Reactions
The ester group can undergo transesterification with other alcohols in the presence of acid or base catalysts:
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Reaction with methanol produces methyl 2-(cyclopent-2-en-1-yl)acetate
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Reaction with longer-chain or branched alcohols produces the corresponding esters with modified physical properties
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These reactions are valuable for modifying the compound's properties to suit specific applications
Addition Reactions at the Double Bond
The carbon-carbon double bond in the cyclopentene ring can participate in various addition reactions:
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Halogenation with bromine or chlorine produces dihalogenated derivatives
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Epoxidation with peroxides forms epoxide derivatives that can undergo further ring-opening reactions
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Hydrohalogenation with hydrogen halides follows Markovnikov's rule to produce halohydrin derivatives
Applications
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE has found diverse applications across multiple industries due to its unique chemical properties and favorable sensory characteristics .
Cosmetic Applications
In the cosmetics industry, ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE is valued for its pleasant aroma and skin-conditioning properties. The compound enhances the sensory experience of lotions and creams, making cosmetic products more appealing to consumers. Its specific contributions to cosmetic formulations include:
Food and Fragrance Industry
The compound plays a significant role in the flavor and fragrance industry as a flavoring agent in food products and a fragrance component in perfumes. Its unique scent profile enhances consumer appeal in various applications . Specific uses include:
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Flavoring agent in processed foods, beverages, and confectionery products
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Fragrance component in fine perfumery, contributing sweet, fruity, and slightly floral notes
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Aroma enhancer in household products such as air fresheners and fabric softeners
Pharmaceutical Applications
In pharmaceutical development, ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE serves as an intermediate in the synthesis of various pharmaceutical compounds. Its versatile chemical reactivity makes it valuable for constructing more complex molecular structures with specific biological activities . Applications include:
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Building block for active pharmaceutical ingredients
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Precursor in the synthesis of modified steroids and related compounds
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Intermediate in the preparation of enzyme inhibitors and receptor ligands
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Component in drug delivery systems to enhance permeation or stability
Other Industrial Applications
Beyond its primary applications, ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE finds use in several other industrial contexts:
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Polymer chemistry: The compound is employed in the production of specialty polymers, offering enhanced properties such as flexibility and durability compared to traditional materials
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Agricultural chemicals: It finds application in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that are safer for the environment
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Analytical chemistry: Used as a standard or reference material in chromatographic analysis and spectroscopic studies
Biological Activity and Research Findings
Research into the biological activity of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE has revealed several potential applications in the biomedical field. Scientific investigations have examined its properties as a precursor for biologically active compounds and its direct effects on various biological systems.
Antimicrobial Properties
Preliminary studies suggest that derivatives of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE may exhibit antimicrobial properties, making them candidates for further development in treating infections. The antimicrobial activity appears to be related to the compound's ability to interact with cell membranes and potentially disrupt essential cellular processes in microorganisms.
Cytotoxic Effects
Investigations have reported cytotoxic effects against specific cancer cell lines, indicating potential use in cancer therapeutics. The mechanism of action appears to involve:
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Induction of apoptosis in cancer cells
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Interference with cellular signaling pathways
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Inhibition of cell proliferation
These findings suggest that ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE and its derivatives could serve as lead compounds for developing novel anticancer agents, although further research is needed to fully characterize their efficacy and safety profiles.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the basic structure of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE affect its biological activity. These studies have revealed that:
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Alterations to the ester group can significantly impact antimicrobial potency
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Modifications to the cyclopentene ring can enhance specific biological activities
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Introduction of additional functional groups can create derivatives with novel therapeutic properties
Comparison with Similar Compounds
Understanding how ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE compares to structurally related compounds provides valuable insights into its distinctive properties and applications. Table 2 presents a comparative analysis of this compound with several structurally related substances.
Table 2: Comparison of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE with Related Compounds
| Compound | Molecular Formula | Key Structural Difference | Notable Properties | Primary Applications |
|---|---|---|---|---|
| ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | C9H14O2 | Reference compound | Pleasant aroma, versatile reactivity | Fragrances, flavors, pharmaceutical intermediates |
| 2-Cyclopentene-1-acetic acid | C7H10O2 | Carboxylic acid instead of ester | Higher polarity, acid properties | Synthetic intermediate, pharmaceutical precursor |
| 2-Cyclopentene-1-ethanol | C7H12O | Alcohol instead of ester | Higher polarity, hydrogen bonding capability | Fragrances, chemical intermediate |
| Cyclopentyl acetate | C7H12O2 | Lacks double bond in ring | Less reactive, different odor profile | Solvents, fragrances |
| Ethyl (cyclopent-2-en-1-ylidene)acetate | C9H12O2 | Contains exocyclic double bond | Enhanced reactivity, different stereochemistry | Specialty chemical synthesis |
The comparison highlights several important differences between ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE and related compounds:
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Compared to its parent acid (2-cyclopentene-1-acetic acid), ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE exhibits lower polarity, reduced water solubility, and increased lipophilicity, making it more suitable for applications in fragrance and flavor industries.
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The reduced form (2-cyclopentene-1-ethanol) possesses different chemical reactivity due to the alcohol functional group, which can participate in different types of reactions compared to esters.
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Cyclopentyl acetate, which lacks the double bond present in ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE, demonstrates reduced reactivity toward addition reactions while maintaining similar ester hydrolysis capabilities.
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Ethyl (cyclopent-2-en-1-ylidene)acetate, featuring an exocyclic double bond, exhibits enhanced reactivity in certain addition reactions due to the more accessible nature of its unsaturation compared to the endocyclic double bond in ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE .
These structural variations result in distinct physical properties, chemical reactivities, and application profiles for each compound, highlighting the unique position of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE in organic chemistry and industrial applications .
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